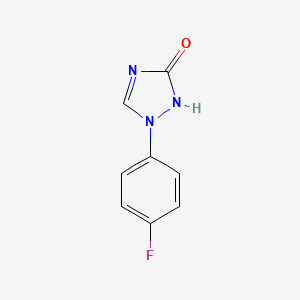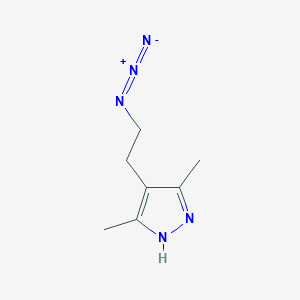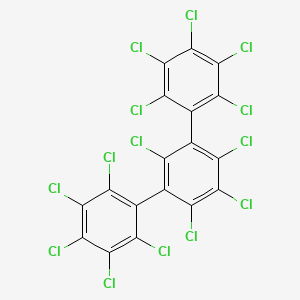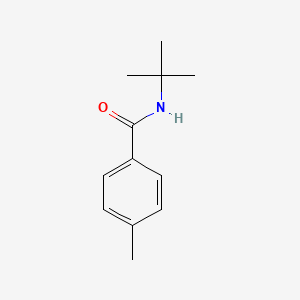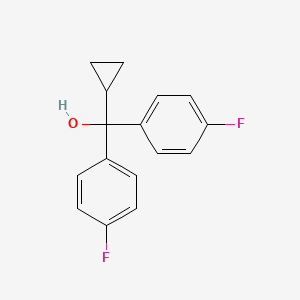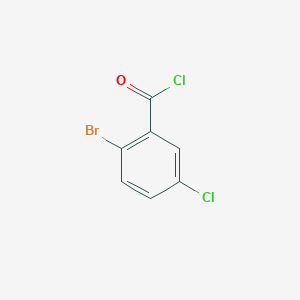![molecular formula C18H16N2O6 B3031581 (5E)-1-苄基-5-[(3,4-二羟基苯基)亚甲基]-1,3-二嗪烷-2,4,6-三酮;水合物 CAS No. 5310-93-0](/img/no-structure.png)
(5E)-1-苄基-5-[(3,4-二羟基苯基)亚甲基]-1,3-二嗪烷-2,4,6-三酮;水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the treatment of esters with arylamines in boiling xylene, leading to the formation of anilides and isomeric thiophene derivatives . Additionally, the synthesis of triorganotin(IV) hydroxybenzoates is described, where the benzoate ligand bridges adjacent Sn-centers in a one-dimensional polymer . These methods suggest that the synthesis of the compound may involve similar condensation reactions under heat, possibly with the use of a catalyst or a strong acid to promote isomerization.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction . For instance, the crystal structures of hydroxybenzoates show different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The molecular geometry around the tin atoms in triorganotin(IV) hydroxybenzoates ranges from trigonal bipyramidal to distorted tetrahedral . These findings suggest that the molecular structure of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate may also exhibit distinct conformational isomerism and coordination geometries, which could be confirmed by similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds involve isomerization processes, where the presence of a strong acid or base can catalyze the transformation between different isomers . The reactivity of the compounds also includes the formation of coordination polymers, as seen in the case of triorganotin(IV) hydroxybenzoates . These insights suggest that the compound of interest may also undergo isomerization and could form coordination complexes with metals, which would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and melting points of these compounds . The spectral differences between isomers, as observed in the IR and NMR spectra, provide a means for structural assignments and can be used to deduce the properties of the compound . The physical and chemical properties of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate would likely be characterized by similar analytical techniques to understand its reactivity and potential applications.
科学研究应用
结构分析和分子相互作用
涉及 (5E)-1-苄基-5-[(3,4-二羟基苯基)亚甲基]-1,3-二嗪烷-2,4,6-三酮水合物的结构类似物的研究对理解分子相互作用和结构分析做出了重大贡献。例如,研究详细说明了相关化合物中不存在方向特异性分子间相互作用,并探讨了类似二嗪烷衍生物的氢键和晶体结构(da Silva 等人,2005 年)。这些见解对于开发新材料和药物至关重要。
超分子化学和自组装
使用类似化合物的超分子化学和自组装过程的探索一直是研究的一个关键领域。已经研究了从较小单元自组装和形成复杂分子结构,为开发新材料和纳米结构提供了有价值的信息。这一研究领域对于纳米技术和材料科学的进步至关重要(Percec 等人,2006 年)。
合成化学和有机合成
对类似化合物的研究极大地促进了合成化学领域,特别是在复杂有机分子的合成中。使用类似的二嗪烷三酮开发新的合成路线和理解反应机理对于推进有机合成和为各种应用创造新化合物至关重要(Pirc 等人,2003 年)。
安全和危害
属性
CAS 编号 |
5310-93-0 |
|---|---|
产品名称 |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
分子式 |
C18H16N2O6 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C18H14N2O5.H2O/c21-14-7-6-12(9-15(14)22)8-13-16(23)19-18(25)20(17(13)24)10-11-4-2-1-3-5-11;/h1-9,21-22H,10H2,(H,19,23,25);1H2/b13-8+; |
InChI 键 |
HSSCDYUEMMKBLO-FNXZNAJJSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



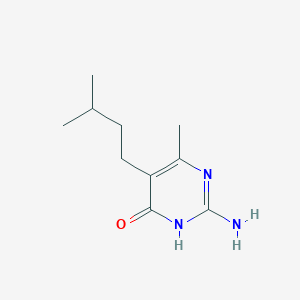
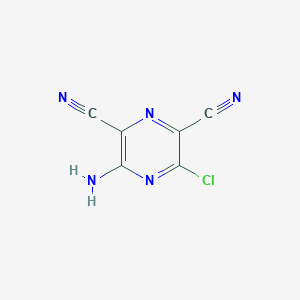
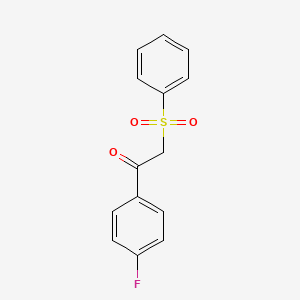
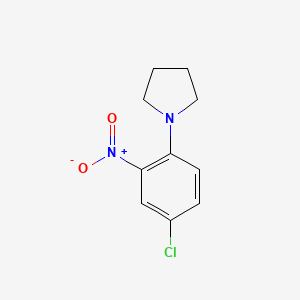
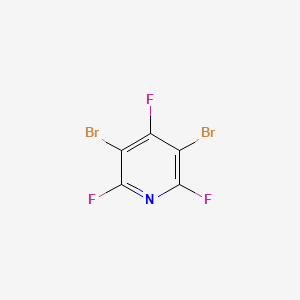
![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)
